2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine
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Overview
Description
2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound that features a pyrazine ring substituted with a piperidine moiety and a methoxyphenyl group
Mechanism of Action
Target of Action
The primary targets of 2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine are 5HT 2A and 5HT 2C receptors . These receptors are part of the serotonin receptor family and play a crucial role in the regulation of mood, anxiety, and schizophrenia .
Mode of Action
This compound acts as an inverse agonist and competitive antagonist at 5HT 2A receptors . It also exhibits antagonism at 5HT 2C receptors . This means that the compound binds to these receptors and reduces their activity, leading to changes in the downstream signaling pathways .
Biochemical Pathways
Given its antagonistic action on 5ht 2a and 5ht 2c receptors, it likely influences theserotonin signaling pathway . This pathway plays a key role in various physiological processes, including mood regulation, anxiety, and cognitive functions .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its antagonistic effects on 5HT 2A and 5HT 2C receptors . By reducing the activity of these receptors, the compound may modulate serotonin signaling and potentially alleviate symptoms associated with mood disorders, anxiety, and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. For instance, 4-methoxybenzyl chloride can be reacted with piperidine under basic conditions to form 1-[(4-methoxyphenyl)methyl]piperidine.
Attachment of the Pyrazine Ring: The piperidine intermediate is then reacted with a pyrazine derivative, such as 2-chloropyrazine, under nucleophilic substitution conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.
Scientific Research Applications
2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- **2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyridine
- **2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)quinoline
Uniqueness
2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine is unique due to its specific substitution pattern, which can confer distinct electronic and steric properties
Properties
IUPAC Name |
2-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methoxy]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-22-17-4-2-15(3-5-17)13-21-10-6-16(7-11-21)14-23-18-12-19-8-9-20-18/h2-5,8-9,12,16H,6-7,10-11,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPYIYHPBROZGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)COC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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